Product packaging for ethyl 5-cyano-1H-pyrazole-4-carboxylate(Cat. No.:CAS No. 119741-57-0)

ethyl 5-cyano-1H-pyrazole-4-carboxylate

Cat. No.: B178134
CAS No.: 119741-57-0
M. Wt: 165.15 g/mol
InChI Key: YIFOMNFBIJFEFH-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Heterocyclic Chemistry

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. numberanalytics.combohrium.com Its unique structure imparts distinct chemical and biological properties that have made it a subject of intense study since its discovery in the late 19th century. numberanalytics.com In medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold," meaning it is a structural framework that frequently appears in biologically active compounds. bohrium.comnih.gov

The significance of pyrazole scaffolds stems from their versatile chemical nature and their wide spectrum of pharmacological activities. researchgate.net The pyrazole ring can engage in hydrogen bonding, with the N-unsubstituted ring capable of acting as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov This has led to the development of numerous pyrazole-containing drugs with applications as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. numberanalytics.comnih.gov

Beyond pharmaceuticals, pyrazole derivatives are crucial in other areas of chemical science. They are utilized in the development of agrochemicals, such as herbicides and pesticides, and in materials science for creating novel dyes and conducting materials. numberanalytics.comontosight.airesearchgate.net The synthetic accessibility of the pyrazole ring and the ability to readily functionalize it at various positions allow chemists to create vast libraries of compounds with tailored properties for a wide range of applications. researchgate.netchim.it

Research Context of Ethyl 5-Cyano-1H-Pyrazole-4-Carboxylate

This compound is a specific example of a multifunctionalized pyrazole. Its structure is characterized by the core pyrazole ring substituted with both a cyano (-CN) group and an ethyl carboxylate (-COOEt) group. These functional groups are key to its role in academic and industrial research, primarily as a versatile synthetic intermediate.

The presence of the electron-withdrawing cyano and carboxylate groups on the pyrazole ring influences its reactivity and provides convenient "handles" for further chemical modification. Researchers utilize this compound as a building block for constructing more complex molecular architectures. For instance, the synthesis of related pyrazole derivatives often involves multi-step reactions where the initial pyrazole ring is formed and subsequently functionalized. ontosight.ai Common synthetic routes to substituted pyrazoles include the condensation of hydrazines with 1,3-dicarbonyl compounds or appropriately substituted α,β-unsaturated nitriles. numberanalytics.comprepchem.com A specific method for introducing the cyano group involves the reaction of a corresponding 5-chloro-pyrazole with sodium cyanide. prepchem.com

The research context for this compound is therefore not typically as an end-product with a direct application, but rather as a crucial precursor. It serves as a starting material for synthesizing a diverse array of other compounds, including fused heterocyclic systems and substituted pyrazoles, which are then screened for various biological activities. chim.it

Overview of Research Trajectories for Cyano-Pyrazole Carboxylates

The research involving cyano-pyrazole carboxylates is multifaceted, branching into several key areas of investigation. These trajectories leverage the unique chemical properties of this class of compounds for applications in medicine, agriculture, and materials science.

One significant research trajectory is the use of cyano-pyrazole carboxylates as precursors for creating fused heterocyclic ring systems. These compounds are extensively studied as key intermediates for synthesizing bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores. chim.it

A major focus of research is the synthesis and biological evaluation of novel derivatives for therapeutic and agricultural applications. The pyrazole scaffold is a key component in many protein kinase inhibitors used in targeted cancer therapies, and cyano-pyrazole carboxylates provide a template for developing new inhibitor candidates. nih.gov Furthermore, derivatives have been shown to possess a range of other biological effects, which are actively being explored. nih.goveurekaselect.com

Research Area Investigated Biological Activities Example
Agrochemicals Herbicidal, Fungicidal, InsecticidalScreening of 2-cyanoacrylate derivatives containing a pyrazole moiety showed significant herbicidal activity against various weed species. nih.gov
Medicinal Chemistry Anti-inflammatory, Anticancer, Antiviral, Antimicrobial, AntitubercularDerivatives of ethyl-5-amino-pyrazole-4-carboxylates have demonstrated significant anti-inflammatory and analgesic activities. nih.govresearchgate.net
Drug Discovery Enzyme InhibitionHydroxy-substituted pyrazole-4-carboxylates have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, a target for anti-malarial drugs. nih.gov

Another research trajectory involves the development of new synthetic methodologies. This includes creating more efficient, regioselective, and environmentally friendly ways to synthesize and functionalize cyano-pyrazole carboxylates. Techniques such as multi-component reactions and palladium-catalyzed C-H bond activation are being employed to rapidly generate libraries of diverse pyrazole derivatives for high-throughput screening. researchgate.netacademie-sciences.fr These efforts are crucial for accelerating the discovery of new lead compounds in both drug and materials discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B178134 ethyl 5-cyano-1H-pyrazole-4-carboxylate CAS No. 119741-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-2-12-7(11)5-4-9-10-6(5)3-8/h4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFOMNFBIJFEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558208
Record name Ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119741-57-0
Record name Ethyl 5-cyano-1H-pyrazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-cyano-1H-pyrazole-4-carboxylate
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Synthetic Methodologies and Chemical Preparations of Ethyl 5 Cyano 1h Pyrazole 4 Carboxylate and Its Analogues

Established Synthetic Routes to the 1H-Pyrazole-4-Carboxylate Core

The construction of the 1H-pyrazole-4-carboxylate scaffold is central to the synthesis of the target molecule and its analogues. Several robust methods have been established for this purpose.

Cyclocondensation is a cornerstone of pyrazole (B372694) synthesis, most notably the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgmdpi.com This method is a primary route for creating the pyrazole ring. mdpi.com The reaction proceeds by the condensation of a bidentate nucleophile, such as hydrazine, with a 1,3-difunctional system like a 1,3-diketone or its equivalent. nih.gov

For instance, polysubstituted pyrazoles can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, which provides a straightforward and rapid approach. mdpi.com However, a significant challenge with unsymmetrical 1,3-dicarbonyl substrates is the potential formation of two regioisomeric pyrazoles, which can be difficult to separate and often leads to reduced yields of the desired product. thieme-connect.com The reaction of α,β-unsaturated ketones with hydrazine derivatives is another variation, often proceeding through a pyrazoline intermediate that is subsequently oxidized to the pyrazole. nih.govmdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-DielectrophileHydrazine DerivativeConditionsProduct TypeReference
1,3-DiketoneHydrazineVariesMixture of regioisomeric pyrazoles mdpi.com
α,β-Unsaturated KetoneHydrazineOxidation requiredPyrazole (via pyrazoline) nih.gov
Acetylenic KetonesHydrazineVariesMixture of regioisomeric pyrazoles mdpi.com

Multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. mdpi.comnih.gov These one-pot reactions involve three or more starting materials to form a complex product where most of the atoms from the reactants are incorporated into the final structure. mdpi.com

Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates. beilstein-journals.org For example, a three-component reaction involving aldehydes, β-ketoesters, and hydrazines can be catalyzed by ytterbium perfluorooctanoate to produce polysubstituted pyrazoles. beilstein-journals.org Another strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine in a consecutive MCR to form the pyrazole. beilstein-journals.orgnih.gov Four-component reactions have also been reported for the synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.com

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

Number of ComponentsReactantsCatalyst/ConditionsProductReference
ThreeAldehyde, β-ketoester, HydrazineYb(PFO)₃Polysubstituted pyrazole beilstein-journals.org
FourMalononitrile, Aldehyde, Ethyl acetoacetate, HydrazineVariousPyrano[2,3-c]pyrazole
Five5-methyl-1,3,4-thiadiazole-2-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate (B1144303)Montmorillonite (B579905) K10, solvent-freeHighly substituted pyrano[2,3-c]pyrazole mdpi.com

The synthesis of ethyl 5-cyano-1H-pyrazole-4-carboxylate and its analogues often relies on the condensation of specific, highly functionalized precursors. A key precursor for the target molecule is ethyl (ethoxymethylene)cyanoacetate. The reaction of this compound with various hydrazines is a direct route to the desired pyrazole structure.

For example, the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is achieved by refluxing phenylhydrazine (B124118) with ethyl (ethoxymethylene)cyanoacetate in ethanol (B145695). prepchem.com Similarly, reacting ethyl (ethoxymethylene)cyanoacetate with a 40% aqueous solution of methylhydrazine in toluene (B28343) as a solvent yields ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. google.com This approach highlights the utility of ethoxymethylene compounds as versatile building blocks for pyrazoles.

Another important precursor strategy involves the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686). rsc.orgresearchgate.net The resulting ethyl 2-cyano-3-aryl-acrylate can then be further reacted to form the pyrazole ring. For instance, ethyl 2-cyano-3-morpholinoacrylate, prepared from ethyl cyanoacetate, triethyl orthoformate, and morpholine, reacts with hydrazine hydrate in water to form ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful consideration of regioselectivity and can benefit from the application of modern synthetic principles.

Regioselectivity is a critical aspect of pyrazole synthesis, especially when using unsymmetrical starting materials, as it determines the final substitution pattern on the pyrazole ring. thieme-connect.comsioc-journal.cn The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of regioisomers. thieme-connect.com

To achieve regioselective synthesis, various strategies have been developed. One approach is to use precursors where the reactivity of the two electrophilic centers is sufficiently different to direct the nucleophilic attack of the hydrazine. For instance, the use of N-alkylated tosylhydrazones and terminal alkynes has been shown to provide 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.org Another method involves the in-situ generation of intermediates that favor a specific cyclization pathway. For example, a one-pot preparation of triply substituted pyrazoles proceeds via an in-situ generated 1-formyl-1-methylhydrazine, which reacts with β-ketoesters to form a hydrazone that undergoes intramolecular Knoevenagel condensation to yield the desired pyrazole regioselectively. beilstein-journals.orgnih.gov In the synthesis of 1-aryl-3,4,5-substituted pyrazoles, using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been found to significantly improve regioselectivity compared to traditional protic solvents like ethanol. thieme-connect.com

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to develop more sustainable and environmentally friendly processes. researchgate.netnih.gov This includes the use of greener solvents, catalysts, and energy sources. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in pyrazole synthesis, often leading to shorter reaction times and higher yields. mdpi.com Solvent-free reaction conditions are another key aspect of green pyrazole synthesis. researchgate.net For example, the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions using montmorillonite K10 as a catalyst. mdpi.com

The use of water as a reaction medium is also a significant green approach. nih.govacs.org For instance, a four-component reaction for the synthesis of pyrazolone (B3327878) derivatives has been developed using water as the solvent and imidazole (B134444) as a catalyst. acs.org Furthermore, the development of reusable catalysts, such as magnetic ionic liquids, contributes to the greenness of the process by simplifying catalyst recovery and reuse. sid.ir

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

Green PrincipleMethod/CatalystApplicationReference
Alternative Energy SourceMicrowave IrradiationSynthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones mdpi.com
Green SolventWaterFour-component synthesis of pyrazolone derivatives acs.org
Solvent-Free ConditionsMontmorillonite K10Five-component synthesis of pyrano[2,3-c]pyrazoles mdpi.com
Recyclable CatalystMagnetic Ionic Liquid ([bmim][FeCl4])One-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives sid.ir

Derivatization and Functionalization Strategies of the Pyrazole Ring System

The versatility of the pyrazole core allows for extensive modification at its various positions, enabling the fine-tuning of its physicochemical and biological properties.

The strategic introduction of diverse substituents at the N1, C3, C4, and C5 positions of the pyrazole ring is a cornerstone of synthetic efforts to create novel analogues of this compound.

N1-Substitution: The N1 position of the pyrazole ring is readily functionalized, often through reactions with various hydrazine derivatives. For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org A notable example is the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, which involves the reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. prepchem.com Similarly, using a 40% methylhydrazine aqueous solution with ethoxy methylene ethyl cyanoacetate in toluene as a solvent provides a route to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. google.com This method is highlighted for its use of readily available and safer reagents. google.com The N-arylation of nitrogen-containing heterocycles, including pyrazoles, can be accomplished using aryl halides in the presence of a copper catalyst and a suitable ligand. organic-chemistry.org

C3-Substitution: The C3 position can be substituted through various synthetic strategies. One approach involves the use of β-ketoesters or β-ketoamides in reactions with hydrazine derivatives. beilstein-journals.org For example, silver-catalyzed reactions of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate have been used to synthesize 5-aryl-3-trifluoromethyl pyrazoles. nih.gov

C4-Substitution: The introduction of a cyano group at the C4 position is a key feature of the target molecule. This is often achieved by using reagents that already contain the cyano group, such as ethyl cyanoacetate or malononitrile. beilstein-journals.orgchemicalbook.com For example, the reaction can involve the cyclization of intermediates derived from these starting materials. beilstein-journals.org

C5-Substitution: The C5 position can also be functionalized with various groups. In the synthesis of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, the amino group at the C5 position is introduced from the starting materials. chemicalbook.com Other substituents can be introduced through different synthetic routes, such as the reaction of terminal alkynes with n-BuLi followed by aldehydes and then treatment with hydrazine to yield 3,5-disubstituted pyrazoles. organic-chemistry.org

A variety of synthetic methods allow for the creation of polysubstituted pyrazoles with diverse functionalities at each position, as illustrated in the following table:

PositionSubstituentReagents/Method
N1PhenylPhenylhydrazine prepchem.com
N1MethylMethylhydrazine google.com
C3TrifluoromethylEthyl 4,4,4-trifluoro-3-oxobutanoate nih.gov
C4CyanoEthyl cyanoacetate, Malononitrile beilstein-journals.orgchemicalbook.com
C5AminoStarting materials with amino precursors chemicalbook.com

Modification of the ester and cyano groups of this compound opens avenues to a wider range of derivatives with potentially altered reactivity and properties.

Ester Group Modification: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. For example, 1H-pyrazole-4-carboxylic acid can be reacted with thionyl chloride in ethanol to re-form the ethyl ester. chemicalbook.com This carboxylic acid intermediate provides a handle for further derivatization, such as amide bond formation.

Cyano Group Modification: While direct, extensive modifications of the cyano group in the context of this specific pyrazole are less commonly detailed in general synthesis literature, related transformations in pyrazole synthesis are known. For instance, the synthesis of pyrazoles can proceed through intermediates where a cyano group is part of the initial acyclic precursor, which then undergoes cyclization. beilstein-journals.org In some cases, attempts to introduce a cyano group at a late stage via Pd-catalyzed cyanation using reagents like Zn(CN)2 have been reported, though not always successfully.

The ability to modify these functional groups is crucial for creating libraries of compounds for various applications.

Optimization of Reaction Conditions and Yields in Pyrazole Synthesis

The efficiency of pyrazole synthesis is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: A wide range of catalysts have been employed to improve the yield and regioselectivity of pyrazole synthesis. For instance, Lewis acids like scandium triflate (Sc(OTf)₃) have shown excellent performance in the synthesis of 4-difluoromethyl pyrazole derivatives, achieving yields as high as 97%. nih.gov Silver catalysts, such as AgOTf, have been used for the rapid and highly regioselective formation of 3-CF₃-pyrazoles with exceptional yields. mdpi.com Copper-catalyzed aerobic cyclization of unsaturated hydrazones also provides an efficient route to pyrazole derivatives. organic-chemistry.orgnih.gov

Solvent Effects: The choice of solvent can significantly impact the outcome of the reaction. Aprotic dipolar solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide have been found to be superior to protic solvents like ethanol for the cyclocondensation of aryl hydrazines with 1,3-diketones, leading to better yields. nih.gov In some cases, solvent-free conditions under microwave irradiation have also been successfully employed. mdpi.com

Temperature and Reaction Time: Temperature is a critical parameter that often requires careful optimization. For the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60 °C improved the yield, but further increases led to a decrease in yield. nih.gov Reaction times can vary from a few hours to several days, depending on the specific reaction and conditions. prepchem.com For example, the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate involved stirring at different temperatures for several hours to ensure completion. google.com

The following table summarizes the optimized conditions for several pyrazole synthesis reactions:

Reaction TypeCatalystSolventTemperatureYieldReference
Synthesis of 4-difluoromethyl pyrazolesSc(OTf)₃Not specifiedNot specified97% nih.gov
Synthesis of 3-CF₃-pyrazolesAgOTfNot specifiedRoom Temperatureup to 99% mdpi.com
Condensation of arylhydrazines and 1,3-diketonesNone specifiedN,N-dimethylacetamideRoom Temperature59-98% mdpi.com
Synthesis of 5-aryl-3-trifluoromethyl pyrazolesSilver-catalyzedNot specified60 °CModerate to excellent nih.gov

The continuous effort to refine these parameters is crucial for developing more efficient, cost-effective, and environmentally friendly synthetic protocols for this compound and its derivatives.

Chemical Reactivity and Transformation Studies of Ethyl 5 Cyano 1h Pyrazole 4 Carboxylate

Reactions Involving the Cyano Group

The cyano group (-C≡N) at the 5-position of the pyrazole (B372694) ring is a key site for chemical modifications.

Nucleophilic Substitution Reactions of the Cyano Moiety

The cyano and ester groups within ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate are susceptible to nucleophilic substitution reactions. These reactions can be facilitated by reagents such as sodium methoxide (B1231860) or potassium carbonate in polar aprotic solvents.

Transformations Leading to Other Nitrogen-Containing Functionalities

The cyano group can be transformed into other nitrogen-containing functional groups. For instance, the conversion of a nitrile to a primary amide can be achieved using a palladium(II) chloride catalyst in the presence of acetamide. organic-chemistry.org Conversely, the same catalyst can convert the primary amide back to the nitrile in the presence of acetonitrile. organic-chemistry.org In some cases, the carboxamide group at the 3(5)-position can be converted to a cyano group through dehydration with agents like phosphorus oxychloride. google.com

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate group (-COOCH₂CH₃) at the 4-position offers another avenue for synthetic modifications.

Ester Hydrolysis and Amidation Reactions

The ethyl ester of ethyl 5-cyano-1H-pyrazole-4-carboxylate can undergo hydrolysis to the corresponding carboxylic acid. For example, alkaline hydrolysis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate yields 5-acetyl-1H-pyrazole-3-carboxylic acid. researchgate.net This carboxylic acid can then be converted to various amides through reaction with different amines after activation, for instance, by forming an acid chloride. researchgate.net

Formation of Hydrazide Derivatives

The ester functionality can be converted to a hydrazide by reacting with hydrazine (B178648) hydrate (B1144303). google.com For example, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester can be cyclized with hydrazine hydrate to form pyrazolo[3,4-d]pyridazine-4,7-dione derivatives. researchgate.net

Electrophilic and Nucleophilic Reactions on the Pyrazole Nucleus

The pyrazole ring itself is an aromatic system and can participate in both electrophilic and nucleophilic reactions. The positions C3 and C5 are generally electrophilic, while N1, N2, and C4 are nucleophilic. researchgate.net

Electrophilic substitution reactions, such as halogenation, typically occur at the C4 position of the pyrazole ring. rrbdavc.orgsemanticscholar.org For instance, ring bromination can be achieved using N-bromosuccinimide (NBS). semanticscholar.org

N-alkylation of the pyrazole ring is a common reaction, often resulting in a mixture of N1 and N2 substituted products, thus requiring careful optimization of reaction conditions for regioselectivity. researchgate.net

Annulation Reactions and Fused Heterocyclic System Formation

Annulation reactions involving this compound are a cornerstone of its synthetic utility. The vicinal arrangement of the cyano group at the C5 position and the ester group at the C4 position, adjacent to the N1 ring nitrogen, provides a classic ortho-disubstituted pattern that is ripe for cyclization to form a second, fused ring. These reactions typically involve condensation with small molecules containing two or more electrophilic or nucleophilic centers, leading to the assembly of five- or six-membered rings fused to the pyrazole core.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound is a prominent example of its utility. This transformation leverages the pyrazole's structural analogy to ortho-amino-carbonitriles, a classic precursor for pyrimidine (B1678525) ring formation. The C5-cyano group and the adjacent N1 ring nitrogen act as the key nucleophilic centers for building the fused pyrimidine ring.

Detailed research has shown that cyclocondensation with single-carbon reagents is an effective method. For instance, heating this compound with reagents like formamide (B127407) or formamidine (B1211174) acetate (B1210297) leads directly to the formation of the pyrazolo[3,4-d]pyrimidin-4-one or 4-aminopyrazolo[3,4-d]pyrimidine core, respectively.

Another well-established route involves the reaction with guanidine (B92328). In this reaction, guanidine serves as a three-atom fragment (N-C-N) that condenses with the cyano and N1-nitrogen of the pyrazole to construct the pyrimidine ring, yielding 2,4-diaminopyrazolo[3,4-d]pyrimidine derivatives. The ethyl carboxylate group at the C4 position of the pyrazole is retained as a substituent on the newly formed bicyclic system, available for further modification.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

ReactantConditionsProductTypical Yield
FormamideHeat, 150-180 °CEthyl 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylateGood to Excellent
Guanidine hydrochlorideBase (e.g., NaOEt), EtOH, RefluxEthyl 2,4-diamino-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylateGood
UreaHeat, >180 °C or in high-boiling solventEthyl 4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylateModerate to Good

Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Systems

The formation of the isomeric pyrazolo[1,5-a]pyrimidine scaffold follows a different mechanistic pathway and typically requires a different set of functionalities on the initial pyrazole ring. The standard and most widely used synthesis involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. rsc.orgresearchgate.netresearchgate.net In this reaction, the exocyclic 5-amino group and the endocyclic N1 nitrogen of the pyrazole act as a binucleophile, attacking the two electrophilic carbonyl centers of the β-dicarbonyl compound to form the fused pyrimidine ring.

Consequently, this compound is not a direct precursor for the synthesis of pyrazolo[1,5-a]pyrimidines via this common pathway. The C5-cyano group does not possess the required nucleophilicity to participate in the cyclization in the same manner as an amino group.

For this compound to be utilized in the synthesis of this specific fused system, it would first need to be chemically modified. The most logical conversion would be the reduction of the C5-cyano group to a C5-amino group, thus generating the necessary 5-aminopyrazole-4-carboxylate precursor. While this is a feasible multi-step approach, it falls outside the scope of direct annulation reactions of the title compound. No direct methods for the cyclization of this compound to a pyrazolo[1,5-a]pyrimidine system have been prominently reported. nih.gov

Other Fused Heterocycles (e.g., Pyrazolopyridines, Pyrazolotriazines)

The versatility of this compound extends to the synthesis of other important fused heterocycles, including pyrazolopyridines and pyrazolotriazines.

Pyrazolopyridines

The synthesis of pyrazolo[3,4-b]pyridines from the title compound can be envisioned through a Thorpe-Ziegler type of intramolecular cyclization. This established reaction for the formation of amino-substituted pyridines requires the presence of two nitrile groups separated by a suitable carbon spacer. To apply this to this compound, the C4-ester group must first be converted into a cyanomethyl group (-CH₂CN). This can be achieved through a two-step sequence: reduction of the ester to a hydroxymethyl group (-CH₂OH), followed by conversion to a chloromethyl group (-CH₂Cl), and finally nucleophilic substitution with cyanide. The resulting pyrazole-4,5-dicarbonitrile intermediate can then undergo base-catalyzed intramolecular cyclization to yield a 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative. This multi-step pathway highlights the adaptability of the starting material to access complex heterocyclic systems. rsc.orgmdpi.com

Table 2: Plausible Synthesis of Pyrazolopyridines via Thorpe-Ziegler Cyclization

IntermediateReagentConditionsProduct
Ethyl 5-cyano-1H-pyrazole-4-carboxamideDehydrating agent (e.g., POCl₃, P₂O₅)Heat1H-Pyrazole-4,5-dicarbonitrile
1H-Pyrazole-4,5-dicarbonitrileBase (e.g., NaOEt)Inert solvent (e.g., EtOH, Dioxane)6-Amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Pyrazolotriazines

The synthesis of pyrazolotriazines can also be accomplished from this compound. Specifically, the pyrazolo[3,4-e] rsc.orgresearchgate.netenamine.nettriazine ring system can be formed by reaction with hydrazine. nih.gov The reaction proceeds via initial attack of hydrazine on the C5-cyano group to form a hydrazidine intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazidine attacks the electrophilic carbonyl carbon of the C4-ester group, leading to the elimination of ethanol (B145695) and the formation of the fused triazinone ring. This reaction provides a direct and efficient route to these valuable nitrogen-rich heterocyclic compounds. nih.govnih.gov

Table 3: Synthesis of Pyrazolotriazine Derivatives

ReactantConditionsProductTypical Yield
Hydrazine hydrateReflux in solvent (e.g., EtOH, BuOH)6-Amino-2,5-dihydro-1H-pyrazolo[3,4-e] rsc.orgresearchgate.netenamine.nettriazin-5-oneGood

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 5 Cyano 1h Pyrazole 4 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of ethyl 5-cyano-1H-pyrazole-4-carboxylate and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

1H NMR Analysis for Proton Environments

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum typically displays distinct signals corresponding to the ethyl group and the pyrazole (B372694) ring proton.

The ethyl group gives rise to a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. The chemical shift of the pyrazole ring proton can vary depending on the substituents present on the ring. For instance, in an analogue, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the pyrazole proton appears as a singlet at 7.90 ppm. nih.gov The presence of different substituents on the pyrazole ring will influence the chemical shift of the ring proton.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole-H~7.9-8.5Singlet-
-OCH2CH3~4.0-4.4Quartet~7.1
-OCH2CH3~1.1-1.4Triplet~7.1

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

13C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the cyano carbon, and the two carbons of the ethyl group. The chemical shifts of the pyrazole ring carbons are particularly informative for determining the substitution pattern. For example, in ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the pyrazole ring carbons appear at δ 157.0 (C-3), 46.4 (C-4), and 88.4 (C-5). nih.gov

Carbon Atom Typical Chemical Shift (δ, ppm)
C=O (Ester)~160-165
Pyrazole C3~140-150
Pyrazole C4~90-100
Pyrazole C5~115-125
C≡N (Cyano)~110-120
-OCH2CH3~60-65
-OCH2CH3~14-15

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is useful for confirming the connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly valuable for identifying the connectivity between the ethyl group, the pyrazole ring, and the cyano group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the conformation of flexible parts of the molecule.

These advanced techniques are crucial for the structural elucidation of novel pyrazole derivatives. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks include the stretching vibration of the cyano group (C≡N), which appears as a sharp band in the region of 2200-2300 cm⁻¹. The carbonyl group (C=O) of the ethyl ester shows a strong absorption band around 1700-1730 cm⁻¹. Other important vibrations include the N-H stretch of the pyrazole ring (if unsubstituted at N-1) typically seen as a broad band around 3100-3500 cm⁻¹, and C-H stretching vibrations of the ethyl group and the pyrazole ring. scispace.com For instance, an analogue, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, displays characteristic IR peaks at 3480 cm⁻¹ (N-H), 1693 cm⁻¹ (C=O), and 1615 cm⁻¹ (C=N). nih.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (pyrazole)Stretch3100-3500 (broad)
C-H (aromatic/aliphatic)Stretch2850-3100
C≡N (cyano)Stretch2200-2300 (sharp)
C=O (ester)Stretch1700-1730 (strong)
C=N (pyrazole ring)Stretch~1615
C-O (ester)Stretch1000-1300

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum will correspond to its molecular weight (165.05 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for this molecule might include the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), or the cyano group (-CN). The predicted collision cross section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within molecules such as this compound and its analogues. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide insights into the electronic structure and conjugation within the molecule.

The electronic spectrum of pyrazole-based compounds is primarily characterized by π → π* transitions originating from the conjugated system of the pyrazole ring. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. For instance, the introduction of chromophoric and auxochromic groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

In the case of pyrazole-4-carboxylate derivatives, the pyrazole ring itself is the principal chromophore. Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has shown that these compounds exhibit absorption maxima in the range of 250–275 nm, which is attributed to the electronic transitions within the pyrazole ring. researchgate.net The presence of a cyano group (-CN), which is a strong electron-withdrawing group, at the 5-position and an ethyl carboxylate group (-COOEt) at the 4-position of the pyrazole ring in this compound is expected to influence the electronic distribution and, consequently, the energy of the π → π* transitions.

The cyano group can extend the conjugation of the π-system, which would typically lead to a bathochromic shift of the absorption maximum to a longer wavelength. Conversely, the electron-withdrawing nature of both the cyano and the carboxylate groups can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Compound NameSolventλmax (nm)Reference
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesMethanol250-275 researchgate.net

This table is populated with data for analogous compounds to illustrate the general absorption range for this class of molecules.

The study of the UV-Vis spectra of a series of pyrazole analogues allows for the systematic investigation of structure-property relationships. By comparing the spectra of this compound with its analogues that lack the cyano group or have different substituents at various positions, a deeper understanding of the electronic effects of each functional group on the pyrazole chromophore can be achieved. Such studies are crucial for the rational design of pyrazole-based compounds with specific optical properties for various applications.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Cyano 1h Pyrazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in exploring the electronic landscape of ethyl 5-cyano-1H-pyrazole-4-carboxylate.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. nih.gov For instance, in a related pyran derivative, the C-H bond lengths were found to vary from 1.0809 Å to 1.0945 Å, and C-C bond lengths ranged from 1.3466 Å to 1.5339 Å. nih.gov The C-N bond length of an amino group was reported as 1.362 Å, while that of a nitro group was 1.4779 Å. nih.gov The carbonyl group bond length was found to be 1.2116 Å, and the nitrile group bond length was 1.1591 Å. nih.gov Such calculations provide a detailed three-dimensional picture of the molecule's structure at the atomic level.

The electronic properties and distribution of charge within the molecule are also key outputs of DFT studies. Molecular electrostatic potential (MEP) maps, for example, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov In these maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions, colored blue, are electron-poor and prone to nucleophilic attack. nih.gov

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity and biological activity. nih.gov

For example, in a study of a Schiff base, the HOMO-LUMO energy gap was found to be -0.08657 eV, indicating high chemical reactivity. nih.gov In another related pyran derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV. irjweb.com The energies of the HOMO and LUMO orbitals are also used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which further characterize the molecule's reactivity. irjweb.com A high electrophilicity index suggests a molecule is a strong electrophile, while a low value indicates a nucleophilic nature. irjweb.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment. nih.govnih.gov For pyrazole derivatives, MD simulations can be used to study the stability of the molecule in different conformations and its interactions with biological targets, such as proteins. nih.govnih.gov

Conformational analysis, often performed as part of MD simulations or through systematic searches, aims to identify the most stable conformations of a molecule. nih.gov For a molecule like this compound, the orientation of the ethyl and cyano groups relative to the pyrazole ring are key conformational variables. Studies on related pyrazole esters have investigated the cisoidal and transoidal conformations of the ester group relative to the pyrazole ring. nih.gov The presence of intramolecular interactions, such as hydrogen bonds, can significantly influence the preferred conformation. nih.gov

Theoretical Spectroscopic Studies and Spectral Prediction

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. jocpr.com Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly valuable.

For pyrazolone (B3327878) derivatives, DFT calculations at the B3LYP/6-31G(d) level have been used to determine vibrational frequencies. jocpr.com These calculations can predict the positions of key IR absorption bands, such as those for N-H and C=O stretching vibrations. For instance, it was found that methyl and phenyl substituents can decrease the N-H vibrational frequency, while a phenyl substituent can increase the C=O frequency. jocpr.com In a study on a pyran derivative, simulated IR spectra were generated and compared with experimental data. nih.gov

Similarly, theoretical NMR chemical shifts can be calculated. jocpr.com For pyrazolones, the TNDO/6-31G(d) method has been used to predict 1H and 13C NMR chemical shifts. jocpr.com These theoretical spectra can aid in the assignment of experimental NMR signals.

Tautomerism and Isomerism Investigations

Pyrazoles can exist in different tautomeric forms, and computational studies are crucial for determining the relative stability of these tautomers. researchgate.net For 3(5)-substituted-1H-pyrazoles, two main annular tautomers are possible. The stability of these tautomers is highly dependent on the nature of the substituents. researchgate.net

Computational studies at the MP2/6-311++G** level have shown that electron-donating groups like -F and -OH tend to stabilize the N2-H tautomer, while electron-withdrawing groups such as -CFO, -COOH, and -BH2 favor the N1-H tautomer. researchgate.net For pyrazoles with ester and amide groups, the relative energy between tautomers has been analyzed for isolated molecules and in different solvent environments. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. nih.gov For the synthesis of pyrazoles, various reaction mechanisms have been studied computationally.

One study used DFT to investigate a multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. nih.gov The calculations helped to elucidate the reaction pathway, including the stability of key intermediates and the energy barriers of transition states. nih.gov Another approach to pyrazole synthesis involves the reaction of hydrazine (B178648) with activated enol ethers, and the tautomeric behavior of the resulting products has been modeled using DFT calculations. beilstein-journals.org For the synthesis of pyrene-pyrazole pharmacophores, a copper-catalyzed C-N dehydrogenative cross-coupling reaction was employed, and the cyclization of intermediates was a key step in the proposed mechanism. mdpi.com

Medicinal Chemistry and Biological Activity of Ethyl 5 Cyano 1h Pyrazole 4 Carboxylate Derivatives

Biological Significance of Pyrazole (B372694) Derivatives in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. mdpi.comresearchgate.netnih.gov This structural motif is present in numerous clinically approved drugs, highlighting its significance in drug design and development. nih.govmdpi.com The versatility of the pyrazole ring allows for the synthesis of a multitude of derivatives with diverse biological actions, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. mdpi.comnih.gov

The biological importance of pyrazoles stems from their ability to interact with various biological targets. researchgate.net For instance, pyrazole-containing compounds have been developed as potent and selective inhibitors of enzymes and antagonists of receptors, leading to therapeutic agents for a range of diseases. nih.govnih.gov Several commercially available drugs feature the pyrazole core, such as the anti-inflammatory drug celecoxib (B62257) and the erectile dysfunction treatment sildenafil. mdpi.com The continued exploration of pyrazole derivatives in drug discovery underscores their potential to yield novel therapeutic agents. ignited.inresearchgate.net

The following table provides examples of commercially available drugs that contain the pyrazole skeleton, illustrating the diverse therapeutic applications of this important heterocyclic scaffold.

Drug NameTherapeutic UseMechanism of Action
CelecoxibAnti-inflammatory, AnalgesicSelective COX-2 inhibitor
SildenafilErectile dysfunction, Pulmonary arterial hypertensionPhosphodiesterase type 5 (PDE5) inhibitor
RimonabantAnti-obesity (withdrawn)Selective cannabinoid CB1 receptor antagonist
CrizotinibAnticancerALK and ROS1 inhibitor
PyrazofurinAntiviral, AnticancerInhibitor of orotidine-5'-phosphate decarboxylase

Structure-Activity Relationship (SAR) Studies of Functionalized Pyrazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For functionalized pyrazoles, these studies have provided valuable insights into the structural requirements for potent and selective activity against various biological targets. nih.gov

In the context of cannabinoid CB1 receptor antagonists, SAR studies of pyrazole derivatives have identified key structural features necessary for high affinity and antagonist potency. nih.govelsevierpure.com These studies revealed that:

A para-substituted phenyl ring at the 5-position of the pyrazole ring is beneficial for activity. nih.govelsevierpure.com

A carboxamido group at the 3-position is a critical pharmacophore. nih.govelsevierpure.com

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring enhances antagonistic activity. nih.govelsevierpure.com

The most potent compounds in this series often feature a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. nih.govelsevierpure.com

For inhibitors of meprin α and β, two metalloproteinases, SAR studies on 3,5-diphenylpyrazole (B73989) derivatives have been conducted. nih.gov These studies showed that the introduction of different substituents on the phenyl rings can modulate inhibitory activity and selectivity. For instance, while the unsubstituted 3,5-diphenylpyrazole showed high potency against meprin α, modifications at positions 3 and 5 with various aryl and alkyl groups led to variations in activity and selectivity between the two enzymes. nih.gov

Furthermore, in the development of antibacterial agents targeting type II topoisomerases, SAR analysis of pyrazole analogs highlighted the importance of the linker's length and conformation, leading to the identification of potent tetrahydroindazole (B12648868) analogs. nih.gov

Mechanistic Insights into Biological Actions

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase, Kinases)

Pyrazole derivatives have been extensively investigated as inhibitors of various enzymes, playing a significant role in the management of several diseases. nih.govnih.gov A prominent example is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Celecoxib, a well-known anti-inflammatory drug, selectively inhibits COX-2, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

In the realm of cancer therapy, pyrazole derivatives have emerged as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. mdpi.comnih.gov For instance, pyrazole-based compounds have been shown to inhibit:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of this receptor tyrosine kinase can block angiogenesis, a critical process for tumor growth and metastasis. mdpi.comacs.org

FMS-like Tyrosine Kinase 3 (FLT3): This kinase is often mutated in acute myeloid leukemia (AML), and its inhibition by pyrazole derivatives has shown promise in preclinical models. acs.org

Cyclin-Dependent Kinases (CDKs): These enzymes control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov

Haspin Kinase: Pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, an enzyme involved in mitosis. nih.gov

Receptor Binding and Antagonistic Activities (e.g., CB1 Receptor)

Pyrazole derivatives have been successfully designed as antagonists for various receptors, most notably the cannabinoid receptor 1 (CB1). nih.govacs.org The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating appetite, pain, and mood.

The pyrazole-based compound SR141716A (rimonabant) was the first selective CB1 receptor antagonist to be clinically developed. nih.govelsevierpure.com SAR studies have elucidated the structural features required for potent and selective CB1 antagonism, including specific substitutions on the pyrazole ring. nih.govacs.org These antagonists competitively bind to the CB1 receptor, blocking the effects of endogenous cannabinoids and synthetic agonists. acs.org This antagonistic activity has been explored for the treatment of obesity and related metabolic disorders. rti.org

Induction of Cellular Pathways (e.g., Apoptosis, Cell Cycle Arrest, Systemic Acquired Resistance)

A significant mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, and cell cycle arrest. mdpi.comnih.govmdpi.com

Numerous studies have demonstrated that pyrazole-containing compounds can trigger apoptosis in various cancer cell lines. mdpi.comnih.gov For example, certain pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by increasing the generation of reactive oxygen species (ROS) and activating caspases, which are key executioner enzymes in the apoptotic pathway. nih.govnih.gov

In addition to inducing apoptosis, many pyrazole derivatives can cause cell cycle arrest at different phases (G1/S, S, or G2/M), preventing cancer cells from proliferating. mdpi.comnih.gov For instance, some pyrazole compounds have been found to arrest the cell cycle in the G2/M phase, which is often a prelude to apoptosis. mdpi.commdpi.com The ability to induce both apoptosis and cell cycle arrest makes pyrazole derivatives promising candidates for anticancer drug development. mdpi.com

Design and Synthesis of Bioactive Analogues

The versatile nature of the pyrazole core allows for the design and synthesis of a wide range of bioactive analogues. The starting material, ethyl 5-cyano-1H-pyrazole-4-carboxylate, and its isomers serve as valuable scaffolds for creating novel compounds with diverse pharmacological properties.

The synthesis of functionalized pyrazoles often involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For instance, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester can be synthesized from ethoxy methylene (B1212753) ethyl cyanoacetate (B8463686) and methyl hydrazine. google.com Similarly, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be prepared through the reaction of (ethoxymethylene)malononitrile with various aryl hydrazines. scirp.org

These pyrazole building blocks can then be further modified to generate a library of analogues. For example, 4-aminopyrazole derivatives can serve as precursors for the synthesis of pyrazolo[4,3-d]pyrimidines, a class of compounds that includes sildenafil. nih.gov The synthesis of these analogues allows for the systematic exploration of structure-activity relationships and the optimization of biological activity.

Pyrazole-Based Hybrids and Conjugates

The strategic hybridization of the this compound scaffold with other bioactive moieties has yielded novel compounds with enhanced or synergistic therapeutic properties. This approach involves chemically linking the pyrazole core to other pharmacophores to create a single molecule with multiple mechanisms of action.

One area of exploration has been the synthesis of pyrazole-fused heterocyclic systems. For instance, the reaction of pyrazole-3,4-dicarboxylates, derived from ethyl cyanoacetate, with hydrazine has led to the formation of pyrazolo[4,3-d]pyridazine-4,7-diones. semanticscholar.org This creates a more complex and rigid structure that can interact differently with biological targets compared to the parent pyrazole.

Another strategy involves the condensation of various hydrazides with ketene (B1206846) dithioacetal to produce a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates. doaj.orgresearchgate.net These hybrids have been investigated for their pharmacological activities, demonstrating the versatility of the pyrazole core in generating diverse chemical entities. doaj.orgresearchgate.net The synthesis of such hybrids allows for the modulation of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for drug-likeness and biological activity.

Development of Targeted Therapeutic Agents

The this compound framework has been instrumental in the development of targeted therapeutic agents, particularly in the fields of oncology and inflammation. The structural versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's interaction with specific molecular targets.

In the context of anti-inflammatory drug discovery, pyrazole derivatives have been widely studied as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. nih.gov The development of selective COX-2 inhibitors, such as Celecoxib, which features a pyrazole core, highlights the potential of this scaffold in creating targeted therapies with reduced side effects compared to non-selective NSAIDs. researchgate.net Research into novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives has shown that specific substitutions on the pyrazole ring can lead to significant anti-inflammatory activity. nih.gov

Furthermore, the pyrazole scaffold is being explored for its potential in developing targeted anticancer agents. nih.gov The mechanism of action for some pyrazole derivatives may involve the inhibition of specific kinases or pathways that are essential for the proliferation and survival of cancer cells. For example, pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

In Vitro and In Vivo Pharmacological Evaluation Methodologies (General)

A critical aspect of drug discovery is the rigorous pharmacological evaluation of newly synthesized compounds. This involves a combination of in vitro and in vivo studies to assess their biological activity and therapeutic potential.

Cell-Based Assays for Cytotoxicity and Proliferation Studies

Cell-based assays are fundamental in the initial screening of compounds for their potential as therapeutic agents, particularly in cancer research. These assays provide valuable information on a compound's ability to inhibit cell growth or induce cell death.

A common method to evaluate cytotoxicity is the determination of the IC50 value, which represents the concentration of a drug required to inhibit cell growth by 50%. semanticscholar.org For instance, the cytotoxic activities of novel pyrazole-3,4-dicarboxylates have been evaluated against the murine P815 mastocytoma cell line. semanticscholar.org In such studies, a pyrazole derivative with a chlorine atom substitution at the para position of the benzene (B151609) group showed significant activity against the P815 cell line, with an IC50 value of 32 µg/mL. semanticscholar.org

Various cancer cell lines are utilized to assess the cytotoxic effects of pyrazole derivatives, including MCF7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer). The results from these assays help in identifying lead compounds for further development. For example, some 1,3,4-trisubstituted pyrazole derivatives have shown promising cytotoxic potential against MCF7, SF-268, and NCI-H460 cell lines. nih.gov

Table 1: Cytotoxicity of Pyrazole Derivatives

Compound Type Cell Line IC50 (µM)
1,3,4-trisubstituted pyrazole derivative NCI-H460 3.79
N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline Hep-2 3.25 (mg/mL)
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate A549 26
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Not Specified 49.85

Data sourced from a study on the anticancer potential of pyrazole biomolecules. nih.gov

Animal Models for Analgesic and Anti-inflammatory Activity (General Methods)

To evaluate the in vivo efficacy of potential therapeutic agents, animal models that mimic human disease states are employed. For assessing analgesic and anti-inflammatory properties, several well-established models are utilized.

The acetic acid-induced writhing test in mice is a common method for screening analgesic activity. doaj.org In this model, the intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes by a test compound is a measure of its analgesic effect. doaj.org For example, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were screened using this method, with some compounds exhibiting a significant reduction in writhing. doaj.orgresearchgate.net

The carrageenan-induced paw edema test in rats is a widely used and reliable model for evaluating anti-inflammatory activity. doaj.orgnih.gov Inflammation is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of a compound is determined by its ability to reduce the resulting edema. doaj.orgnih.gov Several ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory activity in this model. nih.gov

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound Model Activity
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate Carrageenan-induced paw edema Significant
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate Carrageenan-induced paw edema Significant
Compounds 3a, 3c, and 3d (ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates) Carrageenan-induced paw edema Significant

Data compiled from studies on the anti-inflammatory effects of pyrazole derivatives. doaj.orgnih.gov

Applications Beyond Medicinal Chemistry

Pyrazole (B372694) Derivatives in Agrochemical Research

The pyrazole scaffold is a highly sought-after structural motif in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. numberanalytics.comnih.gov Its versatility allows for the creation of potent and selective agents that target various pests and weeds, contributing significantly to crop protection and food security.

Herbicidal Activity:

A significant area of pyrazole-based agrochemical research is in the development of herbicides. Notably, derivatives of pyrazole are used as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a crucial enzyme in plant metabolism. acs.org Inhibition of this enzyme leads to bleaching symptoms and ultimately, plant death. acs.org Research has shown that pyrazole derivatives containing a benzoyl scaffold can act as effective pre- and post-emergence herbicides. acs.org For instance, certain compounds have demonstrated excellent post-emergence herbicidal activities at a dosage of 150 grams of active ingredient per hectare, while showing high crop safety for maize, cotton, and wheat. acs.org

In another study, novel pyrazole derivatives containing phenylpyridine moieties were designed and synthesized. nih.gov Several of these compounds exhibited moderate to good herbicidal activity against various weeds in post-emergence treatments. nih.gov Specifically, compounds 6a and 6c showed 50% inhibition activity against Setaria viridis, performing slightly better than the commercial herbicide pyroxasulfone. nih.gov

Insecticidal and Fungicidal Properties:

The pyrazole core is also integral to the creation of insecticides. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in the manufacture of six commercial fungicides that act as succinate (B1194679) dehydrogenase inhibitors. wikipedia.org Furthermore, novel N-pyridylpyrazolecarboxamides and pyrazole methanesulfonates have shown significant insecticidal activity against pests like Diabrotica undecimpunctata howardi and Nilaparvata lugens. nih.gov

Research into quinazolinone-scaffold-containing pyrazole carbamide derivatives has yielded promising fungicides against Rhizoctonia solani. researchgate.net Similarly, derivatives synthesized by introducing a pyrazole ring and piperazine (B1678402) ring into the structure of the natural product myricetin (B1677590) have demonstrated activity against bacteria such as Xanthomonas axonopodis pv. citri. researchgate.net

Table 1: Examples of Pyrazole Derivatives in Agrochemical Research
Compound ClassTarget ApplicationExample OrganismsResearch Finding
Pyrazole derivatives with benzoyl scaffoldHerbicide (HPPD inhibitor)Maize, Cotton, WheatExcellent post-emergence activity with high crop safety. acs.org
Phenylpyridine-containing pyrazole derivativesHerbicideSetaria viridis, Digitaria sanguinalis, Abutilon theophrastiModerate post-emergence herbicidal activity. nih.gov
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivativesFungicideVarious FungiComponent of six commercial succinate dehydrogenase inhibitor fungicides. wikipedia.org
Quinazolinone-scaffold-containing pyrazole carbamidesFungicideRhizoctonia solaniIn vitro antifungal activity. researchgate.net
Myricetin-pyrazole-piperazine derivativesBactericideXanthomonas axonopodis pv. citriActivity against plant pathogenic bacteria. researchgate.net

Pyrazole Compounds in Material Science Applications

The utility of pyrazole derivatives extends beyond biological applications into the realm of material science. numberanalytics.commdpi.com The electron-rich nature of the pyrazole ring and its ability to form stable complexes with metal ions make it a valuable component in the design of functional materials.

Luminescent Materials and Dyes:

The structural versatility of pyrazoles allows for the synthesis of compounds with interesting photophysical properties. numberanalytics.com They are used in the development of luminescent materials and have been incorporated into dyes. For example, phosphorescent trinuclear Au(I) complexes have been created using NH-pyrazoles as ligands, demonstrating their potential in light-emitting applications. mdpi.com

Polymers and Energetic Materials:

Pyrazole derivatives are also utilized in polymer chemistry. researchgate.net Their ability to be functionalized allows for their incorporation into polymer backbones, influencing the material's properties.

Furthermore, nitropyrazole and nitrofurazan building blocks are prominent in the field of energetic materials. researchgate.net These compounds are valued for their high densities, high enthalpies of formation, and thermal stability. researchgate.net The combination of nitrofurazan and nitropyrazole units within a single molecule is a strategy for creating new high-energy compounds. researchgate.net A comparative analysis of crystal packing between a cyano-substituted pyrazole and its nitro-substituted analog revealed that the cyano group is less dense and participates less in intermolecular bonding, resulting in a looser crystal packing. researchgate.net This highlights how subtle changes to the pyrazole core can significantly impact the macroscopic properties of the material. researchgate.net

Table 2: Applications of Pyrazole Compounds in Material Science
Application AreaSpecific UseKey Feature of Pyrazole
Luminescent MaterialsPhosphorescent complexesLigand for metal ions (e.g., Au(I)). mdpi.com
DyesChromophore componentTunable electronic properties.
PolymersMonomer or functional unitVersatile functionalization. researchgate.net
Energetic MaterialsHigh-energy compound ingredientHigh nitrogen content, thermal stability. researchgate.net

Conclusion and Future Research Directions

Current State of Research on Ethyl 5-Cyano-1H-pyrazole-4-carboxylate

Research on this compound is vibrant and predominantly focused on its utility as a synthetic intermediate. The compound itself is not typically the end product but rather a crucial starting material. Current investigations frequently report its synthesis as a key step in the preparation of more complex heterocyclic systems. acs.org Its reactivity, particularly the differential reactivity of the cyano and ester groups, allows for sequential and selective modifications, making it a valuable tool for creating molecular diversity.

The primary application and the main driver of research interest lie in its role as a precursor for fused pyrazole (B372694) systems, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov These fused systems are at the heart of many medicinally important compounds. Consequently, a significant portion of the research mentioning this compound is found in medicinal chemistry journals, where the focus is on the biological activities of the final products. nih.gov

Emerging Trends in Pyrazole Chemistry and Biological Applications

The broader field of pyrazole chemistry is experiencing a surge in interest, driven by the discovery of numerous pyrazole-containing compounds with significant biological activities. mdpi.com Pyrazoles are recognized as "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that are able to bind to multiple biological targets with high affinity. nih.govtandfonline.comresearchgate.net

Key emerging trends include:

Kinase Inhibitors: A significant number of recently approved and investigational drugs for cancer treatment are kinase inhibitors based on a pyrazole core. tandfonline.comnih.gov The pyrazole scaffold provides an excellent framework for designing compounds that can fit into the ATP-binding pocket of various kinases. nih.gov

Anti-Infective Agents: Pyrazole derivatives are being actively investigated as a new class of antibacterial and antifungal agents. tandfonline.comresearchgate.net Some have shown potent activity against drug-resistant strains like MRSA. tandfonline.com

CNS-Active Agents: The pyrazole structure is also being explored for its potential in treating neurodegenerative disorders and other central nervous system conditions. nih.gov

Green Synthesis: There is a growing emphasis on developing more environmentally friendly methods for synthesizing pyrazoles, including the use of microwave-assisted synthesis, ultrasound, and heterogeneous catalysts to improve efficiency and reduce waste. ias.ac.in

The adaptability of the pyrazole ring allows for fine-tuning of steric and electronic properties, which is crucial for optimizing drug-receptor interactions. connectjournals.com This versatility ensures that pyrazoles will remain a focal point of medicinal chemistry research. nih.gov

Future Avenues for Synthetic Innovation and Bioactive Compound Development

The future for this compound and pyrazole chemistry, in general, is bright, with several exciting avenues for exploration:

Novel Synthetic Methodologies: While the synthesis of the title compound is well-established, there is always room for innovation. Future work may focus on developing more efficient, one-pot, or continuous flow processes for its production and for the synthesis of its derivatives. mdpi.com

Multicomponent Reactions (MCRs): Utilizing this compound in MCRs is a promising strategy for rapidly generating libraries of complex and diverse molecules. This approach is highly efficient and aligns with the principles of green chemistry. nih.gov

Photoredox Catalysis: The use of light-mediated reactions to functionalize the pyrazole ring offers new possibilities for creating novel analogues that are difficult to access through traditional thermal methods. mdpi.com

Development of Covalent Inhibitors: Designing pyrazole derivatives that can form covalent bonds with their biological targets is a strategy to achieve higher potency and prolonged duration of action. The functional groups on this compound can be elaborated into reactive "warheads" for this purpose.

Materials Science Applications: While medicinal chemistry is the dominant field of application, the unique electronic and coordinating properties of pyrazoles suggest untapped potential in materials science. mdpi.com Future research could explore the use of derivatives of this compound in the development of novel fluorescent dyes, sensors, and metal-organic frameworks (MOFs). nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare ethyl 5-cyano-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Cyclocondensation of ethyl acetoacetate with suitable hydrazines or nitrile precursors is a common approach. For example, pyrazole-4-carboxylate derivatives are synthesized via cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) as a key reagent, followed by cyano-group introduction via nucleophilic substitution or oxidation . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometry of reactants. Monitoring via TLC and HPLC ensures intermediate purity.
  • Key Parameters :

ParameterTypical Range
Reaction Temperature80–120°C
SolventEthanol, DMF
CatalystDMF-DMA

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of C≡N (2250–2220 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) stretches .
  • NMR : ¹H NMR shows pyrazole ring protons (δ 7.5–8.5 ppm), ester ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂), and cyano-group absence of protons. ¹³C NMR identifies the cyano carbon (δ 110–120 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and substituent stability .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of substituents in the reactivity of this compound?

  • Methodology : Computational tools (DFT calculations) model electron-withdrawing effects of the cyano group on pyrazole ring electrophilicity. Compare reaction rates in nucleophilic substitutions (e.g., replacing CN with amino groups) under varying pH conditions. Kinetic studies (e.g., pseudo-first-order analysis) quantify activation energies .
  • Data Contradictions : Conflicting reports on cyano-group stability under acidic conditions may arise from solvent polarity effects. Validate via controlled hydrolysis experiments .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SHELXTL or SHELXL) with Mo-Kα radiation (λ = 0.71073 Å). Resolve disorder in ester/cyano groups via iterative refinement .
  • Hydrogen Bonding : Graph-set analysis identifies intermolecular interactions (e.g., N–H···O=C) that stabilize crystal packing .
  • Example Metrics :
ParameterValue (Typical)
R-factor< 0.05
Bond Length (C≡N)~1.15 Å

Q. How can researchers reconcile contradictions in spectroscopic data for pyrazole-4-carboxylate derivatives?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR assignments using 2D experiments (HSQC, HMBC) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Dynamic Effects : Consider tautomerism (e.g., pyrazole ring proton shifts) or solvent-induced chemical shift variations. For example, DMSO-d₆ may stabilize enol forms, altering δ values .
  • Case Study : Conflicting IR peaks for C=O stretches may arise from crystallinity differences. Use solid-state IR vs. solution-phase data to clarify .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.